4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

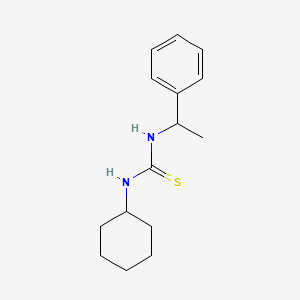

Le 4-((5-Bromo-2-fluorobenzylidène)amino)-5-phényl-4H-1,2,4-triazole-3-thiol est un composé hétérocyclique qui appartient à la classe des triazoles. Ce composé est caractérisé par la présence d'un cycle triazole, qui est un cycle à cinq chaînons contenant trois atomes d'azote.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-((5-Bromo-2-fluorobenzylidène)amino)-5-phényl-4H-1,2,4-triazole-3-thiol implique généralement les étapes suivantes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et du disulfure de carbone, suivie de l'addition d'un aldéhyde ou d'une cétone approprié.

Introduction du groupe benzylidène : Le groupe benzylidène est introduit par une réaction de condensation entre le dérivé triazole et le 5-bromo-2-fluorobenzaldéhyde.

Addition du groupe thiol : Le groupe thiol est incorporé par une réaction de substitution nucléophile, où un réactif thiol approprié réagit avec l'intermédiaire triazole.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe thiol peut subir une oxydation pour former des disulfures.

Réduction : Le groupe benzylidène peut être réduit en groupe benzyle correspondant.

Substitution : Les substituants bromo et fluoro peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode en présence d'une base.

Réduction : Borohydrure de sodium ou hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Produits principaux

Oxydation : Disulfures.

Réduction : Dérivés benzyle.

Substitution : Triazoles substitués par des amino ou des thiols.

4. Applications de la recherche scientifique

Chimie

En synthèse organique, le 4-((5-Bromo-2-fluorobenzylidène)amino)-5-phényl-4H-1,2,4-triazole-3-thiol sert de bloc de construction pour la synthèse de molécules plus complexes.

Biologie

Ce composé a des applications potentielles en recherche biologique en raison de sa capacité à interagir avec des macromolécules biologiques. Il peut être utilisé comme sonde pour étudier les mécanismes enzymatiques ou comme ligand dans la conception de molécules bioactives.

Médecine

En chimie médicinale, ce composé est étudié pour ses propriétés thérapeutiques potentielles. La présence du cycle triazole et du groupe benzylidène suggère qu'il peut présenter des activités antimicrobiennes, antifongiques ou anticancéreuses.

Industrie

Dans l'industrie des sciences des matériaux, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence. Il peut également trouver des applications dans la production de polymères et de revêtements.

5. Mécanisme d'action

Le mécanisme d'action du 4-((5-Bromo-2-fluorobenzylidène)amino)-5-phényl-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se coordonner avec des ions métalliques, affectant les activités enzymatiques. Le groupe benzylidène peut interagir avec des sites nucléophiles dans les protéines ou l'ADN, ce qui peut entraîner des effets biologiques tels que l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the triazole ring and the benzylidene group suggests that it may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The benzylidene group can interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-((5-Bromo-2-fluorobenzylidène)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

- 4-((5-Bromo-2-fluorobenzylidène)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Unicité

Comparé à des composés similaires, le 4-((5-Bromo-2-fluorobenzylidène)amino)-5-phényl-4H-1,2,4-triazole-3-thiol est unique en raison de la présence du groupe phényle, qui peut améliorer son interaction avec les systèmes aromatiques dans les cibles biologiques.

Propriétés

Formule moléculaire |

C15H10BrFN4S |

|---|---|

Poids moléculaire |

377.2 g/mol |

Nom IUPAC |

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10BrFN4S/c16-12-6-7-13(17)11(8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+ |

Clé InChI |

MYAORLQUVBZXFA-GIJQJNRQSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |

SMILES canonique |

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)

![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)

![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)

![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)

![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)